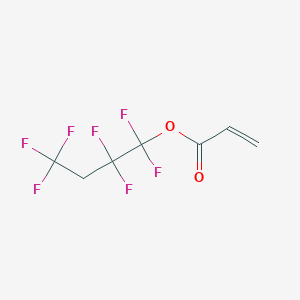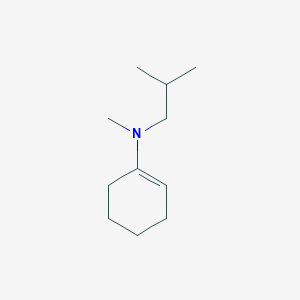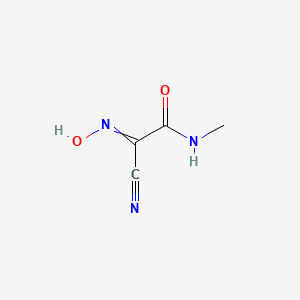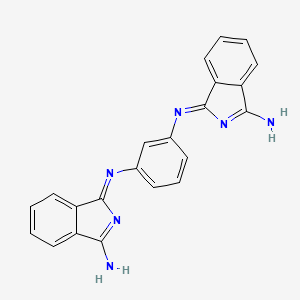
1,1,2,2,4,4,4-Heptafluorobutyl prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is characterized by its high fluorine content, which imparts unique properties such as low surface energy, chemical resistance, and hydrophobicity. It is commonly used in various industrial and scientific applications due to these distinctive features.
Vorbereitungsmethoden
The synthesis of 1,1,2,2,4,4,4-Heptafluorobutyl prop-2-enoate typically involves the esterification of acrylic acid with 1,1,2,2,4,4,4-heptafluorobutanol . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial production methods often involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This ensures a steady supply of the compound and allows for large-scale production.
Analyse Chemischer Reaktionen
1,1,2,2,4,4,4-Heptafluorobutyl prop-2-enoate undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form polymers with unique properties such as low refractive index and high chemical resistance.
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions, leading to the formation of various derivatives.
Common reagents used in these reactions include initiators like benzoyl peroxide for polymerization and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1,2,2,4,4,4-Heptafluorobutyl prop-2-enoate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,1,2,2,4,4,4-Heptafluorobutyl prop-2-enoate primarily involves its ability to undergo polymerization and form stable polymers. The fluorine atoms in the compound contribute to its chemical resistance and low surface energy, making it effective in applications where durability and non-stick properties are essential . The molecular targets and pathways involved in its action are related to its interaction with other molecules during polymerization and its resistance to degradation.
Vergleich Mit ähnlichen Verbindungen
1,1,2,2,4,4,4-Heptafluorobutyl prop-2-enoate can be compared with other fluorinated acrylates such as:
2,2,3,3,4,4,4-Heptafluorobutyl methacrylate: Similar in structure but with a methacrylate group instead of an acrylate group, leading to different polymerization properties.
1H,1H-Heptafluorobutyl acrylate: Another fluorinated acrylate with similar applications but slightly different chemical properties.
The uniqueness of this compound lies in its specific combination of fluorine atoms and acrylate functionality, which imparts a balance of reactivity and stability that is valuable in various applications.
Eigenschaften
CAS-Nummer |
51053-31-7 |
|---|---|
Molekularformel |
C7H5F7O2 |
Molekulargewicht |
254.10 g/mol |
IUPAC-Name |
1,1,2,2,4,4,4-heptafluorobutyl prop-2-enoate |
InChI |
InChI=1S/C7H5F7O2/c1-2-4(15)16-7(13,14)5(8,9)3-6(10,11)12/h2H,1,3H2 |
InChI-Schlüssel |
VWYCVZXPYHGXNI-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)OC(C(CC(F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2,6,6,10-Tetramethyl-1-oxaspiro[4.5]decane](/img/structure/B14650016.png)
![2-Chloro-1-[(2-chloro-2-methylpropyl)sulfanyl]-2-methylpropane](/img/structure/B14650022.png)






![(2Z)-2-[(2-chlorophenyl)methylidene]cyclohexan-1-one](/img/structure/B14650062.png)
